molecular formula C12H18ClNO B1419753 3-(2-Ethylphenoxy)pyrrolidine hydrochloride CAS No. 1185299-39-1

3-(2-Ethylphenoxy)pyrrolidine hydrochloride

Cat. No. B1419753
M. Wt: 227.73 g/mol
InChI Key: JDWYZLSEBPJHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Ethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is 1S/C12H17NO.ClH/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Ligand Synthesis and Coordination Chemistry

  • Reactions involving (2-chloroethyl)pyrrolidine hydrochloride and organotellurium ligands have led to the synthesis of hybrid ligands and their coordination with palladium(II) and mercury(II) complexes. These complexes have unique molecular structures and could be potentially used in various catalytic and material science applications (Singh et al., 2003).

Heterocyclic Organic Compound Synthesis

  • Pyrrolidines, including compounds synthesized using methods involving N-methyl azomethine ylide, are significant in medicine and industry, serving as precursors for drugs, dyes, or agrochemical substances. The study of pyrrolidine chemistry is vital for scientific advancements (Żmigrodzka et al., 2022).

Alkaloid Isolation and Structural Analysis

  • The isolation of pyrrolidinoquinazoline alkaloids from natural sources like Peganum harmala L. and their structural elucidation through crystallography reveal their potential in biological studies and applications (Khan et al., 2009).

Reactivity and Stability Studies

  • Studies on various pyrrolidine derivatives have involved detailed analysis of their reactivity, stability, and biological potential. These investigations have utilized techniques like DFT calculations, molecular dynamics simulations, and biological assays to understand their properties and potential applications in medicine and materials science (Murthy et al., 2017).

Novel Compound Synthesis and Biological Evaluation

  • Pyrrolidine derivatives have been synthesized and evaluated for their biological activities. Research in this field contributes to the development of new pharmaceuticals and bioactive compounds, highlighting the importance of pyrrolidine-based structures in drug design (Liu et al., 2011).

Safety And Hazards

While specific safety and hazard information for 3-(2-Ethylphenoxy)pyrrolidine hydrochloride is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be worn, and contact with skin and eyes should be avoided .

properties

IUPAC Name

3-(2-ethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-10-5-3-4-6-12(10)14-11-7-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWYZLSEBPJHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylphenoxy)pyrrolidine hydrochloride

CAS RN

1185299-39-1
Record name Pyrrolidine, 3-(2-ethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185299-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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